N-(3-(Hydroxymethyl)phenyl)-N-methylmethanesulfonamide
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Overview
Description
N-(3-(Hydroxymethyl)phenyl)-N-methylmethanesulfonamide is an organic compound that features a phenyl ring substituted with a hydroxymethyl group and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Hydroxymethyl)phenyl)-N-methylmethanesulfonamide typically involves the reaction of 3-(hydroxymethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:
3-(Hydroxymethyl)aniline+Methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Hydroxymethyl)phenyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(3-(Hydroxymethyl)phenyl)-N-methylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-(Hydroxymethyl)phenyl)-N-methylmethanesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as receptors or proteins. The hydroxymethyl and sulfonamide groups can form hydrogen bonds and other interactions with the target molecules, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-(3-(Hydroxymethyl)phenyl)acetamide: Similar structure but with an acetamide group instead of a methanesulfonamide group.
N-(3-(Hydroxymethyl)phenyl)benzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of a methanesulfonamide group.
Uniqueness
N-(3-(Hydroxymethyl)phenyl)-N-methylmethanesulfonamide is unique due to the presence of both a hydroxymethyl group and a methanesulfonamide group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C9H13NO3S |
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Molecular Weight |
215.27 g/mol |
IUPAC Name |
N-[3-(hydroxymethyl)phenyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C9H13NO3S/c1-10(14(2,12)13)9-5-3-4-8(6-9)7-11/h3-6,11H,7H2,1-2H3 |
InChI Key |
BVHRCGYLKUPNBT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC(=C1)CO)S(=O)(=O)C |
Origin of Product |
United States |
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